3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a synthetic organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a dihydropyridinone ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1-methyl-5-(trifluoromethyl)pyridine and suitable reagents.
Introduction of Functional Groups: The amino and trifluoromethyl groups are introduced through nucleophilic substitution reactions. Common reagents include trifluoromethylating agents and amines.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The amino group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-5-(trifluoromethyl)pyridine
- 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Uniqueness
Compared to similar compounds, 3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride exhibits unique properties due to the presence of the dihydropyridinone ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2648941-39-1 |
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Molecular Formula |
C7H8ClF3N2O |
Molecular Weight |
228.6 |
Purity |
95 |
Origin of Product |
United States |
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